N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest in various fields of scientific research. This compound's unique molecular structure allows it to engage in specific chemical reactions and exert particular biological effects. Its applications span across chemistry, biology, and medicine, making it a subject of intensive study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves a series of chemical reactions starting from basic organic molecules. The process includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the propylamino and methylthio groups. The final step typically involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: While the industrial production of this compound may vary, it often includes optimization of the synthetic route to maximize yield and purity. Common industrial methods may involve continuous flow chemistry or batch reactors, ensuring a controlled environment for the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under specific conditions.
Reduction: The compound can undergo reduction reactions, potentially affecting the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxide derivatives, reduced forms of the compound, and various substituted analogs.
Scientific Research Applications
In Chemistry: This compound is valuable for studying reaction mechanisms and developing new synthetic methodologies due to its reactivity and functional group diversity.
In Biology:
In Medicine: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is being explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial effects.
In Industry: Its unique properties make it useful in developing new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the pyrazolo[3,4-d]pyrimidine core allows for binding to particular biological molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
N-(2-(6-(methylthio)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Hope this deep dive sheds some light on the fascinating world of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide!
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS/c1-4-5-15-11-10-8-16-19(7-6-14-9(2)20)12(10)18-13(17-11)21-3/h8H,4-7H2,1-3H3,(H,14,20)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSEKNDNMEEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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